Ethyl 4-(4-hydroxybutoxy)benzoate
Overview
Description
Ethyl 4-(4-hydroxybutoxy)benzoate, also known as ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate, is an organic compound with the molecular formula C18H25NO5. It is a derivative of benzoate compounds .
Synthesis Analysis
The synthesis of similar benzoate compounds involves the use of lead compounds to design the target molecule, which is then modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Benzoate compounds, including Ethyl 4-(4-hydroxybutoxy)benzoate, have been used in various chemical reactions. For instance, they have been used in the in-situ derivatisation solid-phase microextraction procedure for determining parabens, related chlorophenols, and triclosan in water .Scientific Research Applications
Application in Juvenile Hormone Antagonism
- Juvenile Hormone Antagonism: Ethyl 4-(4-hydroxybutoxy)benzoate derivatives, particularly ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), exhibit significant anti-juvenile hormone (JH) activity, causing precocious metamorphosis in the silkworm, Bombyx mori. This compound inhibits juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata. It's noteworthy that different enantiomers of these compounds show varying degrees of activity at different doses (Kaneko et al., 2011).
Involvement in Liquid Crystalline Polysiloxanes
- Synthesis of Monomers for Liquid Crystalline Polysiloxanes: Research demonstrates that monomers such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, related to ethyl 4-(4-hydroxybutoxy)benzoate, can be synthesized to exhibit high smectogen properties. These compounds are precursors to side-chain liquid crystalline polysiloxanes, which are notable for their wide range of thermotropic polymorphism and their potential applications in materials science (Bracon et al., 2000).
Role in Optical and Nonlinear Properties
- Optical Nonlinear Properties: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated for their nonlinear optical (NLO) properties. These studies, conducted using density functional theory, have shown that these compounds are promising candidates for NLO materials, with significant potential in electromagnetic applications. The properties like high hyperpolarizabilities and UV region absorption wavelengths suggest their use in advanced optical technologies (Kiven et al., 2023).
Synthesis and Structural Analysis
- X-ray Crystallography: Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound structurally related to ethyl 4-(4-hydroxybutoxy)benzoate, has been studied using single-crystal X-ray crystallography. This analysis is crucial in understanding the molecular structure and potential pharmaceutical applications of such compounds (Manolov et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(4-hydroxybutoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-16-13(15)11-5-7-12(8-6-11)17-10-4-3-9-14/h5-8,14H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJDUFYAXIUSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.